Home > Products > Screening Compounds P69861 > apolipoprotein C-II (Toronto)
apolipoprotein C-II (Toronto) - 107497-50-7

apolipoprotein C-II (Toronto)

Catalog Number: EVT-1508133
CAS Number: 107497-50-7
Molecular Formula: C9H12ClNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apolipoprotein C-II, specifically the variant known as Apolipoprotein C-II (Toronto), is a critical protein involved in lipid metabolism. It functions primarily as a cofactor for lipoprotein lipase, the enzyme responsible for hydrolyzing triglycerides in triglyceride-rich lipoproteins such as chylomicrons and very low-density lipoproteins. The presence of Apolipoprotein C-II is essential for effective lipid metabolism, and deficiencies can lead to significant metabolic disorders, including hypertriglyceridemia.

Source

Apolipoprotein C-II is encoded by the APOC2 gene located on chromosome 19. The Toronto variant was identified through genetic studies that revealed a specific mutation leading to functional deficiency. This variant has been associated with clinical conditions such as familial chylomicronemia syndrome, characterized by severe hypertriglyceridemia and related complications.

Classification

Apolipoprotein C-II is classified as an exchangeable apolipoprotein, which means it can transfer between different lipoprotein particles. It plays a crucial role in lipid transport and metabolism, particularly in the hydrolysis of triglycerides by activating lipoprotein lipase.

Synthesis Analysis

Methods

The synthesis of Apolipoprotein C-II involves transcription of the APOC2 gene followed by translation into a polypeptide chain. This process occurs primarily in the liver and intestine. The protein undergoes post-translational modifications, including glycosylation, which are essential for its function and stability.

Technical Details

Recent studies have utilized various methods to analyze the synthesis and function of Apolipoprotein C-II. For instance, immunoblotting techniques have been employed to identify and quantify the protein in biological samples. Additionally, genetic sequencing has been used to pinpoint mutations within the APOC2 gene that affect protein function.

Molecular Structure Analysis

Structure

Apolipoprotein C-II consists of approximately 79 amino acids and has a molecular weight of around 8 kDa. Its structure includes amphipathic alpha-helices that facilitate its interaction with lipid molecules. The Toronto variant features a specific mutation that alters its functional properties.

Data

Structural studies using techniques such as X-ray crystallography have provided insights into the three-dimensional configuration of Apolipoprotein C-II, revealing how it binds to lipoprotein lipase and interacts with triglyceride-rich lipoproteins.

Chemical Reactions Analysis

Reactions

Apolipoprotein C-II participates in several biochemical reactions, primarily facilitating the hydrolysis of triglycerides by activating lipoprotein lipase. This activation is crucial for the metabolism of circulating triglycerides into free fatty acids and glycerol.

Technical Details

The mechanism involves the binding of Apolipoprotein C-II to lipoprotein lipase at specific sites on triglyceride-rich lipoproteins. This interaction enhances the enzyme's activity, promoting efficient lipid breakdown.

Mechanism of Action

Process

The action of Apolipoprotein C-II is primarily through its role as a cofactor for lipoprotein lipase. Upon binding to triglyceride-rich particles, it enhances the enzyme's ability to hydrolyze triglycerides into free fatty acids, which can then be utilized by tissues for energy or stored in adipose tissue.

Data

Studies have shown that mutations in the APOC2 gene can lead to a significant reduction in Apolipoprotein C-II activity, resulting in impaired lipid metabolism and increased plasma triglyceride levels.

Physical and Chemical Properties Analysis

Physical Properties

Apolipoprotein C-II is a soluble protein that exists primarily in a monomeric form in plasma. Its solubility is influenced by its hydrophilic and hydrophobic regions, allowing it to interact with both water and lipid environments effectively.

Chemical Properties

The protein exhibits stability under physiological conditions but may undergo denaturation under extreme pH or temperature variations. Its functional properties are closely tied to its structural integrity, particularly the presence of disulfide bonds that maintain its conformation.

Applications

Scientific Uses

Apolipoprotein C-II has significant implications in clinical research, particularly concerning metabolic disorders such as hyperlipidemia and pancreatitis. Understanding its function can aid in developing therapeutic strategies for managing these conditions. Additionally, it serves as a biomarker for assessing cardiovascular risk associated with dyslipidemia.

Introduction to Apolipoprotein C-II (apoC-II)

Historical Discovery of apoC-II as an LPL Co-Factor

The identification of apoC-II emerged from investigations into severe hypertriglyceridemia. In 1978, Breckenridge et al. described a patient with recurrent pancreatitis and chylomicronemia unresponsive to conventional therapies. Remarkably, the patient's plasma TG normalized transiently after a blood transfusion, suggesting a corrective plasma factor [2] [3]. Subsequent analysis revealed the absence of functional apoC-II, termed "apoC-II deficiency syndrome." The Toronto variant was the first documented human apolipoprotein mutation causing dyslipidemia, characterized by a qualitatively abnormal protein detected via peptide sequencing [3] [8].

Further studies confirmed this defect:

  • Two siblings (aged 39 and 41) exhibited TG > 4,000 mg/dL, eruptive xanthomas, and hepatosplenomegaly.
  • ApoC-II levels were <0.13 mg/dL (normal: 3–6 mg/dL) via radioimmunoassay.
  • Two-dimensional gel electrophoresis revealed an apoC-II variant with a lower molecular weight and more acidic isoelectric point (pI), designated apoC-IIPadova (later confirmed as Toronto-type) [4] [6].

Table 1: Key Characteristics of apoC-IIToronto

PropertyObservation
Molecular WeightLower than wild-type
Isoelectric Point (pI)More acidic (pI ~4.7 vs. wild-type pI 4.88)
Plasma Concentration<0.13 mg/dL
LPL Activation CapacityAbsent
InheritanceAutosomal recessive

Role in Triglyceride Metabolism & Lipoprotein Lipase Activation

Biochemical Mechanism

ApoC-II activates LPL via its C-terminal helix (residues 44–79), which binds LPL-GPIHBP1 complexes on endothelial surfaces. This interaction enables LPL to hydrolyze TG in TRLs [1] [3]. The Toronto variant harbors mutations in this domain, abolishing cofactor activity. In vitro studies confirm:

  • Wild-type apoC-II peptide (44–79) normalizes TG in deficient patients.
  • Synthetic apoC-IIToronto fails to activate skim milk LPL or human VLDL lipolysis [4] [7].

Metabolic Consequences of Dysfunction

ApoC-IIToronto disrupts TRL catabolism, causing:

  • Chylomicron accumulation (>10,000 mg/dL TG).
  • Secondary lipoprotein abnormalities: Reduced LDL/HDL and loss of HDL2 subfractions [4] [8].Kinetic studies show defective VLDL-TG clearance but normal apoB production, confirming impaired lipolysis—not overproduction—as the primary defect [7].

Table 2: Lipoprotein Profile in apoC-IIToronto Deficiency

LipoproteinChange vs. NormalConsequence
ChylomicronsMarked increaseFasting chylomicronemia
VLDLElevatedEndogenous hypertriglyceridemia
LDLReduced, denser subfractionsAltered cholesterol transport
HDLHDL3 only; HDL2 absentImpaired reverse cholesterol transport

Clinical Significance of apoC-II Deficiency Syndromes

Presentation and Complications

ApoC-IIToronto deficiency presents similarly to LPL deficiency (FCS Type 1b):

  • Recurrent pancreatitis: Due to chylomicron-induced pancreatic ischemia/inflammation.
  • Eruptive xanthomas: Cutaneous lipid deposits.
  • Hepatosplenomegaly: Lipid accumulation in reticuloendothelial organs.
  • Lipemia retinalis: Milky appearance of retinal vessels [4] [5] [8].Unlike polygenic HTG, atherosclerosis risk is not elevated in FCS, as chylomicrons are too large to infiltrate arteries [3].

Diagnosis and Management

  • Genetic testing: APOC2 mutations (chromosome 19q13.2) confirm diagnosis.
  • Acute treatment: Plasma infusion provides functional apoC-II, reducing TG by >80% within 48 hours. Effects last 13–20 days post-synthetic peptide infusion [4] [5].
  • Long-term therapy:
  • Fat-restricted diet (<20 g/day).
  • Prophylactic fresh frozen plasma (FFP) for severe cases.
  • Emerging options: ApoC-II mimetic peptides (e.g., D6PV) or gene therapy in preclinical models [3] [5].

Therapeutic Proof-of-Concept

The transient correction of HTG with plasma/apoC-II replacement in Toronto-variant patients established:

  • ApoC-II is the causative factor—not an epiphenomenon.
  • Replacement strategies (synthetic/recombinant apoC-II) are feasible for FCS [4] [6].

Properties

CAS Number

107497-50-7

Product Name

apolipoprotein C-II (Toronto)

Molecular Formula

C9H12ClNO2

Synonyms

apolipoprotein C-II (Toronto)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.